Cas no 2172020-37-8 (5,9-bis(propan-2-yl)-1-oxa-4-azaspiro5.5undecane)

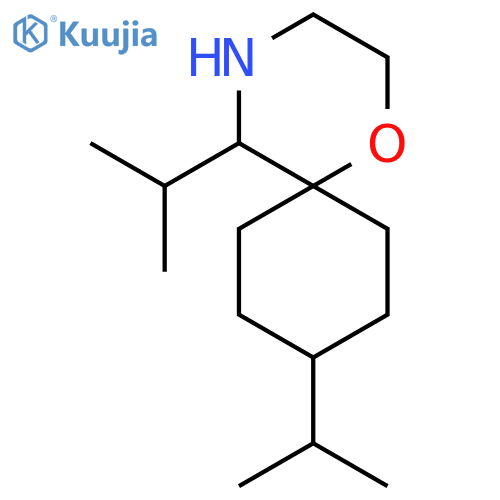

2172020-37-8 structure

商品名:5,9-bis(propan-2-yl)-1-oxa-4-azaspiro5.5undecane

5,9-bis(propan-2-yl)-1-oxa-4-azaspiro5.5undecane 化学的及び物理的性質

名前と識別子

-

- 5,9-bis(propan-2-yl)-1-oxa-4-azaspiro5.5undecane

- 5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane

- 2172020-37-8

- EN300-1641022

-

- インチ: 1S/C15H29NO/c1-11(2)13-5-7-15(8-6-13)14(12(3)4)16-9-10-17-15/h11-14,16H,5-10H2,1-4H3

- InChIKey: IDQQYZRCIVWVQA-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(C(C)C)C21CCC(C(C)C)CC2

計算された属性

- せいみつぶんしりょう: 239.224914549g/mol

- どういたいしつりょう: 239.224914549g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 21.3Ų

5,9-bis(propan-2-yl)-1-oxa-4-azaspiro5.5undecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1641022-5.0g |

5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |

2172020-37-8 | 5g |

$2692.0 | 2023-06-04 | ||

| Enamine | EN300-1641022-0.05g |

5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |

2172020-37-8 | 0.05g |

$780.0 | 2023-06-04 | ||

| Enamine | EN300-1641022-250mg |

5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |

2172020-37-8 | 250mg |

$855.0 | 2023-09-22 | ||

| Enamine | EN300-1641022-5000mg |

5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |

2172020-37-8 | 5000mg |

$2692.0 | 2023-09-22 | ||

| Enamine | EN300-1641022-10000mg |

5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |

2172020-37-8 | 10000mg |

$3992.0 | 2023-09-22 | ||

| Enamine | EN300-1641022-500mg |

5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |

2172020-37-8 | 500mg |

$891.0 | 2023-09-22 | ||

| Enamine | EN300-1641022-1000mg |

5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |

2172020-37-8 | 1000mg |

$928.0 | 2023-09-22 | ||

| Enamine | EN300-1641022-0.1g |

5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |

2172020-37-8 | 0.1g |

$817.0 | 2023-06-04 | ||

| Enamine | EN300-1641022-2.5g |

5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |

2172020-37-8 | 2.5g |

$1819.0 | 2023-06-04 | ||

| Enamine | EN300-1641022-50mg |

5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |

2172020-37-8 | 50mg |

$780.0 | 2023-09-22 |

5,9-bis(propan-2-yl)-1-oxa-4-azaspiro5.5undecane 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

2172020-37-8 (5,9-bis(propan-2-yl)-1-oxa-4-azaspiro5.5undecane) 関連製品

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 503537-97-1(4-bromooct-1-ene)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬